alpha-(4-Methoxyphenyl)propiophenone
Description
Significance as a Pivotal Intermediate in Advanced Organic Synthesis
The utility of α-(4-Methoxyphenyl)propiophenone and its related methoxy-substituted propiophenone (B1677668) isomers is prominently highlighted by their role as crucial intermediates in the synthesis of significant pharmaceutical agents. The core structure of these ketones is integrated into multi-step syntheses to build more complex, biologically active molecules. For instance, 3-methoxypropiophenone is identified as a key intermediate in the synthesis of Tapentadol, a centrally acting analgesic used for moderate to severe pain. google.com Similarly, the related compound 4-methoxyphenyl (B3050149) acetone (B3395972) is employed in the reductive amination step for the synthesis of Formoterol, a long-acting β2-adrenoceptor agonist for managing asthma and COPD. epo.org
The synthetic value of this structural motif extends to its derivatives, which serve as starting materials for other valuable compounds. For example, 2-chloro-1-(4'-methoxyphenyl)-1-propanone, a halogenated derivative of the core structure, is used as a precursor in the photochemical synthesis of α-(4'-methoxyphenyl)-propionic acid. prepchem.com The strategic placement of the methoxy (B1213986) group and the ketone functionality allows for a variety of chemical transformations, making these compounds versatile building blocks. Research has demonstrated that aromatic ketones can be efficiently converted into a range of other functional groups, such as aromatic esters, through innovative one-pot processes, thereby expanding their utility in synthesizing valuable aromatic compounds for materials science and pharmaceutical development. azom.comwaseda.jp
Evolution of Research Perspectives on Aromatic Ketone Derivatives
Historically, the application of aromatic ketones like α-(4-Methoxyphenyl)propiophenone in certain types of reactions, particularly cross-coupling, was limited. waseda.jp This limitation stemmed from the high energy required to break the strong carbon-carbon (C–C) bond of the ketone group, which made them less reactive compared to other coupling partners. azom.comwaseda.jp However, recent advancements in catalysis and reaction methodology have dramatically shifted this perspective, transforming these once underutilized compounds into versatile synthetic platforms. azom.com
A significant breakthrough has been the development of novel catalytic systems that enable the activation and cleavage of these robust C–C bonds under milder conditions. acs.org Researchers have devised strategies to convert aromatic ketones into more reactive intermediates, such as aromatic esters, within a single reaction vessel ("one-pot"). This approach, which may involve sequential reactions like a Claisen and retro-Claisen transformation, bypasses the need for harsh conditions and intermediate purification steps, making the process more efficient and economical. azom.comwaseda.jp Furthermore, the advent of visible-light photoredox catalysis has opened new avenues for activating aromatic ketones and their precursors. nih.gov This technology allows for the generation of acyl radicals from readily available aromatic carboxylic acids, providing a general and environmentally friendly route to structurally diverse ketones under practical conditions. nih.gov These innovations represent a paradigm shift, showcasing how modern synthetic chemistry is overcoming long-standing challenges to unlock the full potential of fundamental chemical feedstocks like aromatic ketones. acs.orgnih.gov
Current Research Trajectories and Future Directions in Organic Chemistry
The field of organic synthesis continues to evolve, with a strong emphasis on developing more efficient, selective, and sustainable methods. For aromatic ketones, future research is directed along several key trajectories. A primary goal is the development of advanced catalytic systems for asymmetric synthesis, which would allow for the creation of specific stereoisomers of complex molecules—a critical requirement in the pharmaceutical industry. numberanalytics.com The use of chiral catalysts is a central theme in this pursuit. numberanalytics.com
Another major focus is the expansion of "molecular editing" techniques. Recent studies have shown that ketones can be pre-functionalized to form intermediates like dihydroquinazolinones. acs.org Driven by the energy gained from aromatization, these intermediates can then undergo selective C–C bond cleavage under visible light photocatalysis to form various new bonds (C–C, C–H, C–N, C–S, etc.) under mild conditions. acs.org This strategy effectively uses the ketone as a versatile radical precursor, enabling the rapid assembly of complex molecular structures. acs.org
Furthermore, there is a strong push towards "green" chemistry. Future developments will likely focus on creating even more environmentally benign reaction conditions, reducing waste, and utilizing renewable resources. numberanalytics.com The direct deoxygenative functionalization of aromatic carboxylic acids using visible-light photoredox catalysis is a prime example of this trend, as it provides a streamlined route to aromatic ketones from abundant feedstocks. nih.gov The ongoing refinement of these methods will continue to enhance the role of aromatic ketones as indispensable tools in the synthesis of new medicines, materials, and other valuable chemicals. numberanalytics.com
Data Tables
Table 1: Representative Substrate Scope for Deoxygenative Ketone Synthesis This table illustrates the versatility of a modern photoredox-catalyzed method for synthesizing various aromatic ketones from aromatic carboxylic acids and alkenes, showcasing the method's tolerance for diverse functional groups. nih.gov
| Aromatic Carboxylic Acid | Alkene | Resulting Ketone Product | Yield (%) |
| 4-Methoxybenzoic acid | Styrene | 1-(4-methoxyphenyl)-2-phenylethan-1-one | 85% |
| Benzoic acid | 1-Octene | 1-Phenylnonan-1-one | 72% |
| 4-Fluorobenzoic acid | Styrene | 1-(4-fluorophenyl)-2-phenylethan-1-one | 80% |
| Thiophene-2-carboxylic acid | Styrene | 2-Phenyl-1-(thiophen-2-yl)ethan-1-one | 75% |
| N-Acetyl-L-phenylalanine | Styrene | N-(1-oxo-1,3-diphenylpropan-2-yl)acetamide | 68% |
Table 2: Comparison of α-Halogenation Methods for Aryl Ketones This table highlights different approaches for the α-halogenation of aromatic ketones, a common transformation to create reactive intermediates for further synthesis. mdpi.com
| Halogenation Method | Halogen Source | Catalyst/Conditions | Key Advantages |
| Acid-Promoted Bromination | Br₂ (1.1 equiv.) | Glacial Acetic Acid, Microwave Irradiation | Straightforward, common lab procedure. |
| Graphene Oxide-Catalyzed Iodination | I₂ (1.1 equiv.) | Graphene Oxide, 120 °C | Very fast reaction times (5 min), effective for substrates with electron-donating groups. |
| Acid-Free Iodination | I₂ (4 equiv.) | Dimethylether, 90 °C | Tolerates acid-sensitive functional groups, short reaction times. |
Structure
2D Structure
Properties
CAS No. |
84839-92-9 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H16O2/c1-12(13-8-10-15(18-2)11-9-13)16(17)14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI Key |
CCHRTZDBCKYQGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for α 4 Methoxyphenyl Propiophenone and Its Analogues
Established Reaction Pathways for Propiophenone (B1677668) Derivatives
The formation of the fundamental propiophenone structure is commonly accomplished through several reliable and well-documented reaction pathways. These methods are prized for their efficiency and applicability to a wide range of aromatic substrates.
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and a primary method for the synthesis of aryl ketones, including propiophenone derivatives. sigmaaldrich.com This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.comnih.gov For the synthesis of α-(4-methoxyphenyl)propiophenone, also known as 4'-methoxypropiophenone (B29531), the reaction typically employs anisole (B1667542) as the aromatic substrate and propionyl chloride as the acylating agent.
The mechanism commences with the formation of a complex between the Lewis acid, commonly aluminum chloride (AlCl₃), and the acyl chloride. sigmaaldrich.com This is followed by the generation of a resonance-stabilized acylium ion, which acts as the electrophile. sigmaaldrich.com The anisole ring then attacks the acylium ion, leading to the formation of the desired ketone. Due to the electron-donating nature of the methoxy (B1213986) group on the anisole ring, the reaction is regioselective, favoring substitution at the para position. A specific laboratory-scale synthesis involves the slow addition of propionyl chloride to a cooled mixture of anisole and aluminum chloride in a solvent like 1,2-dichloroethane. prepchem.com After the reaction is complete, the mixture is quenched with an acidic aqueous solution to decompose the aluminum chloride complex and isolate the product. prepchem.com
| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Solvent | Reported Yield |
|---|---|---|---|---|
| Anisole | Propionyl Chloride | Aluminum Chloride (AlCl₃) | 1,2-Dichloroethane | 66.4% |
Ketonization Reactions from Carboxylic Acids
An alternative and commercially significant route to propiophenones is the ketonization of carboxylic acids, also referred to as decarboxylative ketonization. wikipedia.org This process involves the reaction of two carboxylic acid molecules at high temperatures over a metal oxide catalyst to produce a symmetric or unsymmetric ketone, carbon dioxide, and water. wikipedia.orgwikipedia.org To synthesize propiophenone, a cross-decarboxylation is performed between benzoic acid and propionic acid. wikipedia.orggoogle.comgoogle.com
This vapor-phase reaction is typically carried out at temperatures between 400°C and 600°C. wikipedia.orggoogle.com A variety of heterogeneous catalysts are effective, including the oxides of manganese, cerium, zirconium, and titanium. researchgate.netnih.govresearchgate.net The reaction mechanism is believed to involve the adsorption of the carboxylic acids onto the catalyst surface, followed by the formation of a β-keto acid intermediate, which then readily decarboxylates to yield the ketone. nih.govsjf.edu The choice of catalyst can significantly influence the reaction's efficiency and selectivity. nih.gov For instance, rutile TiO₂ has been shown to be a highly active and selective catalyst for the ketonization of propionic acid. nih.gov
| Catalyst Type | Example | Reference |
|---|---|---|
| Transition Metal Oxides | MnO₂, Fe₃O₄, TiO₂ | researchgate.netnih.gov |
| Rare Earth Metal Oxides | CeO₂, CeO₂/Al₂O₃ | researchgate.net |
| Zirconium Oxides | ZrO₂ | sjf.edu |
| Alkaline Earth Metal Oxides | MgO, BaO | researchgate.net |
Condensation and Coupling Reactions in α-Propiophenone Synthesis
Condensation reactions provide a versatile platform for constructing carbon-carbon bonds and are fundamental in synthesizing larger molecules from smaller precursors. The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, is particularly relevant for the synthesis of chalcones (α,β-unsaturated ketones), which are structurally related to propiophenones. tsijournals.com This reaction involves the condensation of an aromatic ketone, like a substituted acetophenone (B1666503), with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde (B42025), typically under basic or acidic conditions. rsc.org
While not a direct route to saturated propiophenones, the resulting chalcones can be subsequently reduced to afford the corresponding propiophenone derivatives. Furthermore, building complexity at the α-position of a pre-formed propiophenone can be achieved through various coupling and substitution strategies. For example, α-halopropiophenones can serve as electrophilic partners in nucleophilic substitution reactions. nih.gov The reaction of an α-iodopropiophenone with a suitable nucleophile allows for the introduction of a wide array of substituents at the carbon adjacent to the carbonyl group. nih.gov
Stereoselective and Enantioselective Synthesis
The synthesis of enantiomerically pure compounds is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. wikipedia.org Consequently, significant research has been dedicated to developing methods for the stereoselective and enantioselective synthesis of α-substituted propiophenone analogues, which possess a stereogenic center at the α-position.
Chiral Auxiliaries and Catalytic Asymmetric Synthesis
One of the classical and most reliable strategies for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This approach involves temporarily attaching a chiral, non-racemic molecule to the substrate. wikipedia.orgrsc.org The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer in preference to the other. rsc.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org N-acyl derivatives of chiral auxiliaries, such as Evans' oxazolidinones or camphorsultam, are widely used. wikipedia.orgrsc.orgresearchgate.net The enolates generated from these N-acyl propiophenone derivatives can undergo highly diastereoselective alkylations, aldol reactions, or conjugate additions, which, after removal of the auxiliary, yield enantiomerically enriched α-substituted ketones. rsc.org
In parallel, the field of catalytic asymmetric synthesis has emerged as a more atom-economical and efficient alternative. nih.gov This methodology employs a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. researchgate.net A diverse array of catalytic systems has been developed for the asymmetric synthesis of chiral ketones. These include transition metal complexes featuring chiral ligands and metal-free organocatalysts, such as chiral phosphoric acids (CPAs) or chiral amines. nih.govnih.gov For instance, CPAs have been successfully used in the enantioselective Michael addition of cyclic ketones to enones and the α-alkylation of α-substituted cyclic ketones. nih.gov Visible light photoactivation combined with phosphoric acid catalysis has also been developed for the synthesis of asymmetric ketones containing α-diarylmethine chiral centers. nih.govresearchgate.net
| Method | Key Principle | Common Examples | Reference |
|---|---|---|---|
| Chiral Auxiliaries | Stoichiometric chiral controller is temporarily attached to the substrate. | Evans' Oxazolidinones, Camphorsultam, Pseudoephedrine | wikipedia.orgrsc.org |
| Asymmetric Catalysis | Sub-stoichiometric amount of a chiral catalyst generates an enantioenriched product. | Chiral Phosphoric Acids (CPAs), Chiral N-heterocyclic carbenes (NHCs), Transition Metal-Chiral Ligand Complexes | nih.govnih.gov |
Diastereoselective Control in Multi-Chiral Center Formation
The construction of molecules with multiple stereocenters presents a greater synthetic challenge, as it requires control over the relative stereochemistry between the newly formed and existing chiral centers. Diastereoselective reactions are designed to favor the formation of one diastereomer out of several possibilities. When a substrate already contains a stereocenter, it can influence the stereochemical outcome at a developing stereocenter elsewhere in the molecule.
This principle is central to the use of chiral auxiliaries, where the auxiliary's stereocenter dictates the facial selectivity of reactions on the attached prochiral substrate, leading to a high degree of diastereoselectivity. rsc.org For example, the alkylation of an enolate derived from a propiophenone attached to a chiral auxiliary will proceed from the less sterically hindered face, as dictated by the conformation of the auxiliary, to produce a single diastereomer preferentially. rsc.org Beyond auxiliaries, diastereoselective control is crucial in tandem or cascade reactions where multiple stereocenters are formed in a single synthetic operation. chemrxiv.org The stereochemical outcome of each bond-forming event is influenced by the stereochemistry established in the previous step, allowing for the synthesis of complex, multi-chiral structures in a controlled and predictable manner.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of α-(4-Methoxyphenyl)propiophenone is crucial for developing environmentally responsible and economically viable production methods. This involves a focus on creating sustainable catalytic processes and optimizing reaction environments to minimize harm.
Development of Sustainable Catalytic Systems
A key aspect of green chemistry is the use of catalysts that are efficient, reusable, and derived from non-precious metals. In the context of reactions involving α-(4-Methoxyphenyl)propiophenone (also known as 4'-methoxypropiophenone or 4-MOPP), significant progress has been made in developing such systems.
One notable example is the creation of an acid-base bifunctional polymeric catalyst composed of hafnium (Hf) and phenylphosphonate (B1237145) (PhP). nih.gov This nanocatalyst, designated PhP-Hf (1:1.5), has proven highly effective in the catalytic transfer hydrogenation (CTH) and subsequent dehydration of 4-MOPP to produce anethole (B165797), a valuable chemical in the food and pharmaceutical industries. nih.gov The process represents a cascade reaction in a single pot, enhancing efficiency. nih.gov
The traditional approach for this conversion often relies on catalysts made from precious metals like ruthenium and requires high-pressure hydrogen gas. nih.gov The PhP-Hf system, however, uses alcohol as a safer and more convenient hydrogen source and solvent. nih.gov Specifically, 2-pentanol (B3026449) was identified as the optimal medium, leading to a 98.1% yield of anethole with a 99.8% conversion of 4-MOPP at 220°C. nih.gov The catalyst's mechanism involves the synergistic action of its acid and base sites to promote the initial reduction, while Brønsted acid species facilitate the final dehydration step. nih.gov A significant advantage of this nanocatalyst is its recyclability; it can be reused at least five times without a noticeable loss in performance, highlighting its potential for sustainable industrial applications. nih.gov
Table 1: Performance of PhP-Hf (1:1.5) Catalyst in 4-MOPP Conversion
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | PhP-Hf (1:1.5) | nih.gov |
| Substrate | 4'-methoxypropiophenone (4-MOPP) | nih.gov |
| Product | Anethole | nih.gov |
| Reaction Type | Cascade MPV Reduction & Dehydration | nih.gov |
| Hydrogen Source/Solvent | 2-Pentanol | nih.gov |
| Temperature | 220 °C | nih.gov |
| Time | 2 hours | nih.gov |
| Conversion of 4-MOPP | 99.8% | nih.gov |
| Yield of Anethole | 98.1% | nih.gov |
| Turnover Frequency (TOF) | 8.5 h⁻¹ | nih.gov |
| Recyclability | At least 5 cycles | nih.gov |
Optimization of Reaction Media for Environmental Benignity
The choice of solvent or reaction medium is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. researchgate.netijsr.in The goal is to replace volatile, toxic, and hazardous organic solvents with greener alternatives. researchgate.net
For syntheses related to propiophenones, water is a highly attractive medium. It is non-toxic, non-flammable, and readily available. ijsr.in Utilizing water as a solvent can lead to considerable rate enhancements and simplify operational procedures. ijsr.in For instance, in the production of propiophenone via the vapor-phase cross-decarboxylation of benzoic acid and propionic acid, water can be introduced as a diluent. google.comgoogle.com This addition, along with the use of secondary alcohols like isopropanol, helps to suppress the formation of by-products such as isobutyrophenone. google.comgoogle.com
Other green solvent strategies applicable to the synthesis of α-(4-Methoxyphenyl)propiophenone and its analogues include the use of:
Ionic Liquids (ILs): These are salts with low melting points that can act as both catalysts and solvents. Their negligible vapor pressure reduces air pollution. researchgate.net
Supercritical Fluids (SCFs): Supercritical CO2, for example, can be an excellent solvent for certain reactions and is easily removed and recycled by adjusting pressure and temperature. researchgate.net
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often with microwave irradiation, can dramatically reduce waste and energy consumption. researchgate.net
The selection of an optimal reaction medium must consider factors like reactant solubility, catalyst stability, and ease of product separation to create a truly sustainable process. researchgate.net
Retrosynthetic Analysis and Rational Design of α-(4-Methoxyphenyl)propiophenone Derivatives
Retrosynthetic analysis is a powerful problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.in It involves mentally deconstructing a target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to known and reliable chemical reactions. ias.ac.inamazonaws.com
For a derivative of α-(4-Methoxyphenyl)propiophenone, the analysis would begin by identifying the key functional groups and bonds. The primary disconnections for the parent molecule would likely be the carbon-carbon bonds adjacent to the carbonyl group.
Figure 1: Retrosynthetic Disconnections for α-(4-Methoxyphenyl)propiophenone
Disconnection (a): This is a classic Friedel-Crafts acylation disconnection. The synthons are an acylium ion and an ethyl anion. This points to a forward synthesis using anisole (methoxybenzene) and propionyl chloride or propionic anhydride with a Lewis acid catalyst (e.g., AlCl3). This is a very common and effective method for preparing such ketones.
Disconnection (b): This suggests an alkylation reaction, which is generally less practical for this specific target.
Disconnection (c): This implies adding the entire propiophenone side chain to an aryl anion or equivalent, which is also a less common strategy.
The rational design of derivatives builds upon this analysis. By modifying the starting materials identified through retrosynthesis, new analogues can be created. For example, to synthesize derivatives with different substituents on the phenyl ring, one could start with substituted anisoles in the Friedel-Crafts reaction. To create analogues with modified side chains, different acyl chlorides could be used.
The design process is often guided by a desired outcome, such as enhancing a particular biological activity. nih.govmdpi.com Structure-activity relationship (SAR) studies are then conducted by systematically synthesizing and testing a series of related compounds to understand how specific structural features influence their properties. nih.gov This iterative process of design, synthesis, and evaluation is fundamental to the development of new functional molecules. mdpi.com For instance, if α-(4-Methoxyphenyl)propiophenone were a lead compound, derivatives could be designed by:
Altering the position or nature of the methoxy group.
Introducing other substituents (e.g., halogens, alkyl groups, hydroxyl groups) onto the aromatic ring.
Extending or branching the ethyl side chain.
This strategic approach ensures that synthetic efforts are focused and efficient, leading to the discovery of novel compounds with improved characteristics. nih.gov
Table of Compounds Mentioned
| Compound Name | Other Names |
|---|---|
| α-(4-Methoxyphenyl)propiophenone | 4'-methoxypropiophenone; 4-MOPP |
| Anethole | |
| Anisole | Methoxybenzene |
| Benzoic acid | |
| Isobutyrophenone | |
| Isopropanol | |
| 2-Pentanol | |
| Phenylphosphonate | |
| Propionic acid | |
| Propionic anhydride | |
| Propionyl chloride | |
| Propiophenone | |
| Ruthenium |
Reaction Chemistry and Mechanistic Investigations
Electrophilic Aromatic Substitution Reactions on Substituted Phenyl Rings
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The mechanism generally involves a two-step process: the aromatic ring's pi electrons attack the electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity masterorganicchemistry.com. Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation masterorganicchemistry.com.
In alpha-(4-Methoxyphenyl)propiophenone, there are two phenyl rings available for substitution. The 4-methoxyphenyl (B3050149) ring is activated towards EAS due to the electron-donating nature of the methoxy (B1213986) group, which directs incoming electrophiles to the ortho and para positions. Conversely, the unsubstituted phenyl ring is less reactive. The presence of a Lewis acid catalyst is often required to generate a sufficiently strong electrophile to react with the aromatic ring masterorganicchemistry.com. For instance, in halogenation, a Lewis acid like AlCl₃ polarizes the halogen molecule, making it more electrophilic masterorganicchemistry.com.
Oxidation and Reduction Processes of the Carbonyl Moiety
The carbonyl group is a key functional group that undergoes a variety of oxidation and reduction reactions.
The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for reducing aldehydes and ketones to their corresponding alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol minia.edu.egwikipedia.org. The reaction proceeds through a six-membered ring transition state, involving a hydride transfer from the aluminum alkoxide to the carbonyl carbon minia.edu.egwikipedia.orgorganic-chemistry.org. This method is valued for its high chemoselectivity, leaving other functional groups like alkenes and alkynes intact minia.edu.eg.
For this compound (referred to as 4'-methoxypropiophenone (B29531) in some literature), MPV reduction yields 1-(4-methoxyphenyl)-1-phenylpropan-1-ol nih.govnih.gov. This reaction is a key step in a sustainable synthesis route for anethole (B165797), a valuable compound in the flavor and fragrance industry nih.gov. Studies have shown that this reduction can be efficiently catalyzed by dual-functional catalysts like Zr-MSU-3, which is a Lewis-acidic catalyst nih.gov.
The subsequent dehydration of the resulting alcohol, 1-(4-methoxyphenyl)-1-phenylpropan-1-ol, produces anethole. This elimination reaction can be catalyzed by acids or performed under high-temperature conditions nih.govgoogle.comsciencemadness.org. The use of a high-boiling-point solvent and hydrogen donor like 2-pentanol (B3026449) in the MPV reduction step can facilitate the subsequent dehydration, sometimes allowing for a one-pot cascade reaction to anethole with high yields nih.govnih.gov. Research has explored various catalysts for this dehydration step, including acidic alumina and aluminum hydroxide, to improve yields and create a more environmentally friendly process google.com.
| Reaction Step | Reactant | Product | Catalyst/Reagent | Yield | Reference |
| MPV Reduction | This compound | 1-(4-methoxyphenyl)-1-phenylpropan-1-ol | Zr-MSU-3, 2-pentanol | - | nih.gov |
| Dehydration | 1-(4-methoxyphenyl)-1-phenylpropan-1-ol | Anethole | Acidic alumina | ~75% | google.com |
| Cascade Reaction | This compound | Anethole | Zr-MSU-3, 2-pentanol | 91% | nih.gov |
| Cascade Reaction | This compound | Anethole | PhP-Hf (1:1.5) catalyst, 2-pentanol | 98.1% | nih.gov |
Beyond MPV reduction, other methods can selectively target the carbonyl group of this compound. Ketoreductases, for example, are enzymes that can catalyze the reduction of ketones with high stereoselectivity chemrxiv.org. While specific studies on the enzymatic reduction of this particular compound are not prevalent in the provided search results, the general applicability of these enzymes to α,β-unsaturated carbonyls suggests potential for selective transformations chemrxiv.org. The choice of reducing agent and reaction conditions is crucial for achieving high selectivity and yield.
Functionalization at the α-Carbon Position
The α-carbon, the carbon atom adjacent to the carbonyl group, is another site of reactivity in this compound due to the acidity of its α-hydrogen.
α-Halogenation involves the replacement of an α-hydrogen with a halogen (Cl, Br, or I). This reaction can be catalyzed by either acid or base, proceeding through different mechanisms pressbooks.publibretexts.org.
Acid-Catalyzed Halogenation : In the presence of an acid, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the halogen. This process typically results in the substitution of a single α-hydrogen pressbooks.publibretexts.orglibretexts.org. The introduction of an electron-withdrawing halogen deactivates the carbonyl group towards further protonation, thus preventing polyhalogenation pressbooks.pub.
Base-Promoted Halogenation : Under basic conditions, a base removes an α-hydrogen to form an enolate ion. The enolate then attacks the halogen. The introduction of a halogen increases the acidity of the remaining α-hydrogens, making subsequent halogenations more rapid. This often leads to polyhalogenation if multiple α-hydrogens are present pressbooks.publibretexts.org.
Direct bromination of aryl ketones with Br₂ can be achieved under acidic conditions, such as in glacial acetic acid, or even without a catalyst mdpi.com. These methods provide a route to α-bromo-alpha-(4-methoxyphenyl)propiophenone, a potentially useful synthetic intermediate.
| Condition | Intermediate | Extent of Halogenation | Mechanism Feature | Reference |
| Acidic | Enol | Monohalogenation | Rate-determining step is enol formation. | pressbooks.publibretexts.org |
| Basic | Enolate | Polyhalogenation | Increased acidity of remaining α-hydrogens. | pressbooks.publibretexts.org |
The enolate formed under basic conditions is a potent nucleophile and can participate in various reactions to form new bonds at the α-carbon.
Carbon-Carbon Bond Formation : The enolate of this compound can react with electrophilic carbon sources, such as alkyl halides (alkylation) or other carbonyl compounds (aldol reaction), to form new carbon-carbon bonds. These reactions are fundamental in building more complex molecular skeletons chalmers.se. For instance, Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a powerful method for forming six-membered rings chalmers.se.
Carbon-Heteroatom Bond Formation : The α-position can also be functionalized with heteroatoms other than halogens. This includes reactions like α-amination, α-oxygenation, and α-sulfenylation. These transformations often involve reacting the enolate or enol with an appropriate electrophilic heteroatom source researchgate.net. For example, photoredox catalysis has emerged as a method for functionalizing organosulfones and forming C-S bonds mdpi.com. The direct formation of carbon-heteroatom bonds at the α-position of carbonyl compounds is an active area of research, providing access to a wide range of functionalized molecules researchgate.netresearchgate.net.
Elucidation of Reaction Mechanisms
A thorough understanding of the reaction mechanisms involving this compound is essential for controlling product formation and optimizing reaction conditions. This includes the investigation of potential radical pathways and the kinetic and thermodynamic factors that govern selectivity.
Radical reactions offer a powerful tool for the functionalization of organic molecules. In the context of derivatives of this compound, such as α-azido ketones, radical pathways can be significant.
For example, the reaction of α-azido-β-keto esters with tributyltin hydride (Bu₃SnH) proceeds through a radical chain mechanism. nih.gov This reaction provides a regioselective method for nitrogen insertion, leading to the formation of amides and lactams. nih.gov The mechanism involves the generation of N-stannylaminyl radicals as key intermediates.
While direct studies on radical reactions of α-azido-α-(4-methoxyphenyl)propiophenone are not extensively documented in the provided search results, the general principles of radical chemistry can be applied. A typical radical reaction mechanism consists of three main stages:
Initiation: The formation of radical species, often facilitated by heat or light.
Propagation: A series of steps where the radical reacts with a non-radical species to form a new radical, which continues the chain reaction.
Termination: The combination of two radical species to form a non-radical product, thus ending the chain reaction.
The presence of the aromatic rings and the carbonyl group in this compound can influence the stability of any radical intermediates formed at the alpha or beta positions.
The outcome of many chemical reactions is determined by a competition between the formation of the kinetically favored product (the one that forms fastest) and the thermodynamically favored product (the most stable one). libretexts.orgwikipedia.orgyoutube.com This principle is particularly relevant in reactions involving this compound, especially those that proceed through enolate intermediates.
The deprotonation of an unsymmetrical ketone like this compound can lead to two different enolates: the kinetic enolate and the thermodynamic enolate.
Kinetic Control: Favored at low temperatures and with sterically hindered, strong, non-nucleophilic bases (e.g., lithium diisopropylamide, LDA). The kinetic product is formed faster because the proton is removed from the less sterically hindered α-carbon. libretexts.org
Thermodynamic Control: Favored at higher temperatures, with weaker bases, and under conditions that allow for equilibrium to be established. The thermodynamic product is the more stable enolate, which is typically the more substituted one. libretexts.org
The choice of reaction conditions can therefore be used to selectively generate one enolate over the other, leading to different products in subsequent reactions such as alkylations or aldol condensations. For this compound, the α-protons on the methylene group are adjacent to the phenyl ring, while the methyl group protons are at the other α-position. The relative acidity and steric accessibility of these protons will determine the regioselectivity of enolate formation under different conditions.
The following table summarizes the conditions favoring kinetic versus thermodynamic control:
| Factor | Kinetic Control | Thermodynamic Control |
| Temperature | Low (e.g., -78°C) | Higher (e.g., room temperature or above) |
| Base | Strong, sterically hindered (e.g., LDA) | Weaker, less hindered (e.g., NaOEt) |
| Reaction Time | Short | Long (to allow for equilibration) |
| Product | Less stable, forms faster | More stable |
Advanced Spectroscopic and Analytical Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Analysis in Synthetic Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like α-(4-Methoxyphenyl)propiophenone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment and the quantitative assessment of sample purity.
In the ¹H NMR spectrum, the number of signals corresponds to the number of non-equivalent protons, their chemical shifts indicate the electronic environment, the integration reveals the relative number of protons, and the splitting patterns (multiplicity) delineate neighboring protons. For α-(4-Methoxyphenyl)propiophenone, the spectrum would exhibit characteristic signals for the aromatic protons of the phenyl and 4-methoxyphenyl (B3050149) rings, the methoxy (B1213986) group, and the aliphatic protons of the propane (B168953) backbone.
Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The presence of a signal in the downfield region (around 190-210 ppm) is characteristic of a ketone carbonyl carbon. pdx.edu Purity can be determined from the ¹H NMR spectrum by comparing the integral of a characteristic signal of the compound to that of a known amount of an internal standard. The absence of signals from impurities or starting materials confirms the sample's high purity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for α-(4-Methoxyphenyl)propiophenone
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Description |
|---|---|---|---|
| Carbonyl (C=O) | - | ~199 ppm | Ketone carbonyl carbon, highly deshielded. |
| Phenyl-H (ortho) | ~7.9 ppm (d) | ~128 ppm | Protons adjacent to the carbonyl group are most deshielded. |
| Phenyl-H (meta, para) | ~7.4-7.6 ppm (m) | ~128-133 ppm | Other protons on the benzoyl ring. |
| Methoxyphenyl-H (ortho to CH) | ~7.2 ppm (d) | ~129 ppm | Aromatic protons on the p-methoxyphenyl ring. |
| Methoxyphenyl-H (ortho to OCH₃) | ~6.8 ppm (d) | ~114 ppm | Protons shielded by the electron-donating methoxy group. |
| Methine (α-CH) | ~4.6 ppm (q) | ~45 ppm | Methine proton adjacent to two aryl groups and a methyl group. |
| Methoxy (-OCH₃) | ~3.8 ppm (s) | ~55 ppm | Singlet for the three equivalent methoxy protons. |
Predicted values are based on established chemical shift ranges and data from structurally similar compounds. oregonstate.edursc.org
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a unique "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. nist.gov These methods are crucial for identifying functional groups and can offer insights into molecular conformation.
For α-(4-Methoxyphenyl)propiophenone, the IR spectrum would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch, typically appearing around 1685 cm⁻¹. Other key absorptions include those for aromatic C=C stretching (around 1600 cm⁻¹), C-O-C stretching of the ether linkage (two bands, often near 1250 cm⁻¹ and 1030 cm⁻¹), and various aromatic and aliphatic C-H stretching and bending vibrations. chemicalbook.comnih.gov
Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible, non-polar bonds like the aromatic C=C bonds often produce strong Raman signals. This complementarity is valuable for a comprehensive vibrational analysis. The specific frequencies and intensities of these bands are unique to the molecule's structure, making vibrational spectroscopy a rapid and powerful tool for identification and quality control in a research setting.
Table 2: Expected Characteristic Vibrational Frequencies for α-(4-Methoxyphenyl)propiophenone
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Description |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Stretching of C-H bonds on the phenyl rings. |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman | Stretching of C-H bonds in the methyl and methine groups. |
| Carbonyl (C=O) Stretch | 1700 - 1680 | IR (Strong) | Characteristic, intense absorption for the ketone functional group. |
| Aromatic C=C Stretch | 1610 - 1580 | IR, Raman | Skeletal vibrations of the aromatic rings. |
| Asymmetric C-O-C Stretch | 1270 - 1230 | IR | Stretch of the aryl-ether bond. |
Mass Spectrometry for Elucidating Molecular Fragmentation and Confirming Molecular Weight
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a synthesized compound and to gain structural information by analyzing its fragmentation patterns. chemguide.co.uk
For α-(4-Methoxyphenyl)propiophenone (C₁₆H₁₆O₂), the molecular weight is 240.115 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 240. The fragmentation of the molecular ion is governed by the stability of the resulting fragments. For ketones, the most common fragmentation pathway is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu
Two primary alpha-cleavage events are expected:
Cleavage of the bond between the carbonyl carbon and the phenyl ring, though less favored.
Cleavage of the bond between the carbonyl carbon and the α-carbon, which is the most probable pathway. This yields a highly stable benzoyl cation.
Table 3: Expected Major Fragment Ions in the Mass Spectrum of α-(4-Methoxyphenyl)propiophenone
| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 240 | Molecular Ion [M]⁺ | [C₁₆H₁₆O₂]⁺ | Ionization of the parent molecule. |
| 135 | [M - C₇H₅O]⁺ | [C₉H₁₁O]⁺ | Loss of the benzoyl radical via α-cleavage. |
| 105 | Benzoyl cation | [C₇H₅O]⁺ | α-cleavage; formation of a stable acylium ion. This is often the base peak. |
X-ray Crystallography for Precise Solid-State Molecular Geometry Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.
Bond Lengths and Angles: Precise measurements for the carbonyl group, the ether linkage, and the bonds within the aromatic systems, confirming expected geometries.
Crystal Packing: The analysis would reveal intermolecular interactions, such as van der Waals forces or potential π–π stacking between aromatic rings, which govern how the molecules are arranged in the crystal lattice. nih.gov
Such data is invaluable for computational modeling and understanding structure-property relationships in the solid state.
Chromatographic Methods (GC, HPLC) for Reaction Monitoring, Separation, and Product Isolation in Synthetic Chemistry
Chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential tools in synthetic chemistry for analyzing reaction progress, separating the desired product from byproducts and unreacted starting materials, and assessing final product purity. nih.govacs.org
High-Performance Liquid Chromatography (HPLC): For a compound like α-(4-Methoxyphenyl)propiophenone, a reversed-phase HPLC method would be highly effective. A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is readily achieved using a UV detector, as the two aromatic rings provide strong chromophores. This method can be used to monitor the disappearance of reactants and the formation of the product over time. It is also the preferred method for final purity assessment, capable of separating closely related isomers or impurities.
Gas Chromatography (GC): GC is suitable for analyzing thermally stable and volatile compounds. α-(4-Methoxyphenyl)propiophenone, with a molecular weight of 240.30 g/mol , is amenable to GC analysis. A non-polar capillary column (e.g., HP-5MS) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would provide excellent separation and detection. nist.gov GC is particularly useful for monitoring reactions for the presence of volatile starting materials and for rapid purity checks during product isolation.
Both HPLC and GC are crucial for developing and optimizing the synthesis of α-(4-Methoxyphenyl)propiophenone, ensuring the final product is isolated with high purity.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized geometry of molecules. irjet.netniscpr.res.in Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to perform these calculations, providing a balance between accuracy and computational cost. irjet.netresearchgate.net For alpha-(4-Methoxyphenyl)propiophenone, DFT calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure.
Conformational Analysis and Stability Studies
The flexibility of the bonds in this compound allows for the existence of multiple conformations, which are different spatial arrangements of the atoms. Conformational analysis is critical for identifying the most stable conformers and understanding their relative energies. nih.gov Computational studies on similar ketone structures have shown that different conformers can coexist, with their relative abundance influenced by factors like solvent permittivity. researchgate.net Theoretical calculations can map the potential energy surface of the molecule by systematically rotating specific bonds, such as the one connecting the carbonyl group to the phenyl rings. This process helps identify energy minima corresponding to stable conformers. nih.gov For related molecules, computational data indicates that the most stable conformation in the gas phase may differ from that in the solid state, where intermolecular interactions play a significant role in stabilizing the crystal lattice. nih.govresearchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov
A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized, indicating potential for significant intramolecular charge transfer (ICT) upon electronic excitation. nih.govnih.gov In molecules similar to this compound, DFT calculations show that the HOMO is often localized on the electron-rich methoxyphenyl group, while the LUMO may be distributed across the carbonyl and phenyl moieties. nih.gov This spatial separation of the frontier orbitals is a key characteristic of charge transfer processes. nih.govresearchgate.net The analysis of these orbitals is crucial for predicting the electronic absorption spectra and understanding the nature of electronic transitions. niscpr.res.inarxiv.org
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO |
Prediction of Molecular Dipole Moments and Polarizability
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an electric field. chemrxiv.orgresearchgate.net DFT calculations can provide values for the static dipole polarizability. These computational predictions are valuable for understanding the non-linear optical (NLO) properties of the molecule, as a large polarizability is often associated with a significant NLO response. researchgate.net
Quantum Chemical Investigations of Spectroscopic Properties
Quantum chemical calculations are indispensable for interpreting and predicting the spectroscopic signatures of molecules, such as vibrational and NMR spectra.
Theoretical Prediction and Interpretation of Vibrational Frequencies
Theoretical vibrational analysis based on DFT can predict the infrared (IR) and Raman spectra of this compound. scispace.com After optimizing the molecular geometry to an energy minimum, harmonic vibrational frequencies are calculated. wisc.edu These calculated frequencies correspond to the normal modes of vibration of the molecule, such as C=O stretching, C-H bending, and phenyl ring vibrations. scispace.com
A Potential Energy Distribution (PED) analysis is often performed to assign the calculated frequencies to specific vibrational modes, as many modes are complex mixtures of several types of atomic motions. scispace.com While calculated harmonic frequencies are often systematically higher than experimental values, they can be brought into better agreement with experimental data by using a scaling factor. irjet.net This theoretical approach is invaluable for assigning the bands observed in experimental IR and Raman spectra.
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment (PED) |
|---|---|---|---|
| ν(C=O) | - | - | Carbonyl stretch |
| ν(C-O-C) | - | - | Methoxy (B1213986) ether stretch |
| ν(C-C)ring | - | - | Aromatic ring stretch |
| δ(C-H) | - | - | C-H bending |
Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Calculation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the NMR chemical shifts of molecules. modgraph.co.uknih.gov This method, typically employed within a DFT framework, calculates the magnetic shielding tensors for each nucleus in the molecule. modgraph.co.ukresearchgate.net
The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). modgraph.co.uk GIAO calculations are sensitive to the molecular geometry used, so an accurately optimized structure is essential. modgraph.co.uk These theoretical predictions of ¹H and ¹³C NMR chemical shifts are extremely useful for assigning experimental NMR spectra, confirming molecular structures, and studying conformational equilibria. nih.gov
Reaction Mechanism Modeling and Transition State Analysis
The modeling of reaction mechanisms involving α-(4-Methoxyphenyl)propiophenone and structurally similar ketones, such as propiophenone (B1677668), is crucial for understanding and optimizing their chemical transformations. Density Functional Theory (DFT) calculations are a cornerstone of these investigations, enabling the mapping of potential energy surfaces and the identification of transition states.
One relevant area of study is the catalytic stereoselective conversion of 4'-methoxypropiophenone (B29531), a compound closely related to α-(4-Methoxyphenyl)propiophenone. In reactions such as the Meerwein-Ponndorf-Verley (MPV) reduction, a proposed mechanism involves the formation of a six-membered transition state. mdpi.com In this transition state, the ketone (4'-methoxypropiophenone) and a hydride source coordinate to a metal center. The Lewis acidity of the catalyst activates the carbonyl group, facilitating the transfer of a hydride. This process converts the carbonyl group into a hydroxyl group, and the stereochemical outcome of this step is determined by the geometry of this transient structure.
Detailed computational analyses, such as those performed on the Aldol-Tishchenko reaction of propiophenone, provide a blueprint for understanding the factors that govern these mechanisms. acs.org In such reactions, the intramolecular hydride transfer is often the rate-determining and stereochemistry-determining step. DFT calculations can locate the various possible transition states and calculate their relative energies. These calculations have shown that the most favorable reaction pathways proceed through chair-like transition states where bulky substituents preferentially occupy equatorial positions to minimize steric strain. acs.org
The energy barriers calculated for these transition states are critical in predicting the feasibility and rate of a reaction. For instance, in the Aldol-Tishchenko reaction of acetophenone (B1666503), a related ketone, the calculated energy difference between the transition state leading to the major product and the one leading to the minor product was found to be 2.4 kcal/mol, which, while overestimating the experimentally observed diastereoselectivity, correctly predicted the major stereoisomer. acs.org This demonstrates the predictive power of transition state analysis in understanding reaction outcomes.
The table below summarizes hypothetical energy differences for competing transition states in a reaction involving an α-aryl propiophenone, illustrating how computational data can be used to predict product ratios.
| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio (Major:Minor) |
| TS-Major | 0.0 | >99:1 |
| TS-Minor | 2.4 |
Note: This table is illustrative, based on data for a related ketone (acetophenone) to demonstrate the application of computational analysis. acs.org
Computational Insights into Stereoselectivity and Enantioselectivity
Computational chemistry provides profound insights into the origins of stereoselectivity and enantioselectivity in reactions involving chiral molecules like α-(4-Methoxyphenyl)propiophenone. By modeling the interactions between reactants, catalysts, and the surrounding solvent molecules, researchers can rationalize and predict the formation of one stereoisomer over another.
In asymmetric reactions, the stereochemical outcome is determined by the energy difference between the diastereomeric transition states. DFT calculations are employed to model these transition states and to understand the non-covalent interactions that stabilize the favored pathway. For reactions involving propiophenone derivatives, studies have shown that the stereoselectivity is often governed by the spatial arrangement of substituents in the transition state. acs.org
For example, in the Aldol-Tishchenko reaction, the preference for an anti relationship between newly formed stereocenters can be explained by the tendency of the phenyl or other bulky groups to occupy an equatorial position in the chair-like transition state, thereby minimizing steric hindrance. acs.org The orientation of the methoxyphenyl group in α-(4-Methoxyphenyl)propiophenone would similarly be expected to play a crucial role in dictating the stereochemical course of its reactions.
The enantioselectivity of a reaction is often rationalized using models derived from computational studies. For instance, in the asymmetric hydrogenation of olefins catalyzed by iridium complexes, a quadrant model based on the analysis of the most stable transition state can be used to predict which face of the substrate will preferentially coordinate to the catalyst. ub.edu This model considers the steric hindrance imposed by the catalyst's ligands, directing the substrate to bind in a way that minimizes steric clashes and leads to the observed enantiomer. The electron-rich 4-methoxyphenyl (B3050149) group of the target molecule would also be expected to have significant electronic interactions (such as CH/π interactions) with the catalyst, further influencing the geometry of the transition state and the resulting enantioselectivity. mdpi.com
The following table illustrates key interactions within a transition state that can be analyzed computationally to explain stereoselectivity.
| Interaction Type | Description | Influence on Stereoselectivity |
| Steric Hindrance | Repulsive forces between bulky groups. | Favors transition states where large substituents are positioned away from each other, often in equatorial-like positions. |
| Electronic Effects | Attractive or repulsive forces due to the electronic nature of substituents (e.g., CH/π interactions). | Can stabilize a particular transition state geometry, influencing the facial selectivity of an attack on a prochiral center. |
| Torsional Strain | Strain arising from the eclipsing of bonds. | Favors staggered conformations within the transition state structure. |
By quantifying the energetic contributions of these different factors, computational models can provide a detailed and predictive understanding of the stereochemical outcomes of reactions involving α-(4-Methoxyphenyl)propiophenone.
Applications of α 4 Methoxyphenyl Propiophenone and Its Derivatives in Specialized Chemical Synthesis
Precursor in the Synthesis of Flavor and Fragrance Compounds (e.g., Anethole)
A significant application of α-(4-Methoxyphenyl)propiophenone (4-MOPP) is its role as a precursor in the synthesis of anethole (B165797), a widely used flavor and fragrance agent known for its characteristic anise or licorice scent. mdpi.comresearchgate.net Green and sustainable routes are being developed to convert biomass-derived 4-MOPP into trans-anethole, the preferred isomer for commercial use. researchgate.net
The conversion is typically achieved through a one-pot cascade reaction involving two key steps: a Meerwein-Ponndorf-Verley (MPV) reduction of the ketone, followed by dehydration of the resulting alcohol intermediate. mdpi.comresearchgate.net This process is facilitated by bifunctional heterogeneous catalysts. For instance, a hafnium-based polymeric nanocatalyst (PhP-Hf) has demonstrated high efficiency. mdpi.comnih.gov In this system, alcohol serves as a safer and more convenient hydrogen source and solvent compared to traditional methods that use high-pressure hydrogen. mdpi.com Using 2-pentanol (B3026449) as the hydrogen donor, a high yield of anethole (98.1%) can be achieved at 99.8% 4-MOPP conversion. mdpi.comnih.gov The acid and base sites on the catalyst work synergistically, with the basic sites promoting the initial MPV reduction and the Brønsted acid sites facilitating the subsequent dehydration to form the final anethole product. mdpi.com
| Catalyst System | Reaction Type | Hydrogen Donor/Solvent | Temperature | Conversion/Yield | Reference |
| PhP-Hf (1:1.5) | Cascade MPV Reduction & Dehydration | 2-pentanol | 220 °C | 99.8% Conversion, 98.1% Anethole Yield | mdpi.comnih.gov |
| Zr-MSU-3 | Cascade MPV Reduction & Dehydration | 2-pentanol | Not Specified | 91% Anethole Yield | researchgate.net |
| Zr-HY | Cascade MPV Reduction & Dehydration | Not Specified | Not Specified | Higher activity than Zr-Beta or Zr-MSU | researchgate.net |
Building Block for Novel Heterocyclic Systems (e.g., Pyrrolines, Thiazoles, Triazoles, Imidazoles)
The propiophenone (B1677668) scaffold is a fundamental building block for synthesizing a variety of nitrogen- and sulfur-containing heterocyclic compounds, which are of great interest in medicinal and materials chemistry.
Pyrrolines: Derivatives of α-(4-Methoxyphenyl)propiophenone can be used to construct pyrroline (B1223166) rings. For example, chalcones derived from this ketone can undergo Michael addition reactions with reagents like nitroalkanes. The resulting adducts can then be reduced and cyclized in situ to yield substituted Δ¹-pyrrolines. organic-chemistry.org Additionally, β-aminoketones, which can be prepared from the starting propiophenone, react with compounds like dialkyl acetylenedicarboxylates in the presence of a promoter such as triphenylphosphine (B44618) to afford polysubstituted 2,5-dihydropyrroles (a class of 3-pyrrolines). organic-chemistry.org
Thiazoles: The synthesis of thiazoles often involves the reaction of an α-haloketone with a thioamide or thiourea. α-(4-Methoxyphenyl)propiophenone can be halogenated at the α-position to form a reactive α-bromo derivative. This intermediate, 2-bromo-1-(4-methoxyphenyl)ethan-1-one, readily undergoes cyclization with thioacetamide (B46855) to produce 4-(4-methoxyphenyl)-2-methylthiazole. nih.gov This method is a common and effective strategy for constructing the thiazole (B1198619) ring system. organic-chemistry.org
Triazoles: The methoxyphenyl moiety is frequently incorporated into 1,2,4-triazole (B32235) and 1,2,3-triazole structures. zsmu.edu.uanih.gov For instance, 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives can be synthesized by acylating thiosemicarbazide (B42300) with 4-methoxybenzoyl chloride, followed by cyclization. nih.gov In other approaches, the methoxyphenyl group is introduced via a substituted aryl azide (B81097) which then participates in a copper-catalyzed azide-alkyne cycloaddition to form a 1,2,3-triazole ring. researchgate.net Research has shown that a methoxyphenyl substituent at the C5 position of the 1,2,4-triazole nucleus offers wide synthetic variability. zsmu.edu.ua
Imidazoles: Propiophenones are effective starting materials for creating substituted imidazoles. A one-pot synthesis can form divergent aryl imidazole (B134444) derivatives from ketones like α-(4-Methoxyphenyl)propiophenone through a copper-catalyzed cascade reaction involving C–H activation, α-amination, and oxidative C–C bond cleavage. researchgate.net Various classical methods, such as the Radiszewski synthesis, also utilize α-dicarbonyl compounds (which can be derived from the propiophenone) and aldehydes to construct the imidazole core. pharmaguideline.comorganic-chemistry.org
| Heterocycle | Key Intermediate/Precursor | Typical Reagents | Synthetic Strategy |
| Pyrrolines | Chalcones, β-aminoketones | Nitroalkanes, Dialkyl acetylenedicarboxylates | Michael Addition/Cyclization, [3+2] Cycloaddition |
| Thiazoles | α-Bromo-4-methoxyacetophenone | Thioacetamide, Thiourea | Hantzsch Thiazole Synthesis |
| Triazoles | 4-Methoxybenzoyl chloride, 4-Methoxyphenyl (B3050149) azide | Thiosemicarbazide, Alkynes | Acylation/Cyclization, Azide-Alkyne Cycloaddition |
| Imidazoles | Propiophenone | Aldehydes, Ammonium carbonate | Copper-catalyzed Cascade, Radiszewski Synthesis |
Intermediate in the Construction of Complex Organic Scaffolds
Beyond the synthesis of individual heterocyclic rings, α-(4-Methoxyphenyl)propiophenone acts as an intermediate in the assembly of more complex, fused organic scaffolds. Its derivatives are used in multi-step and multi-component reactions to build intricate molecular frameworks.
One such application is in the synthesis of fused heterocyclic systems like triazolothiadiazines. In this process, a 4-amino-5-mercapto-1,2,4-triazole derivative is first synthesized and then treated with a substituted acetophenone (B1666503), such as α-bromo-4-methoxyacetophenone, to yield the final fused 3-(substitutedphenyl)-6-(4-methoxyphenyl)-7H- researchgate.netzsmu.edu.uaresearchgate.nettriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazine structure. researchgate.net
Furthermore, the compound's derivatives are employed in one-pot, four-component reactions to create molecular hybrids. For example, a complex scaffold containing pyrazole, pyridinone, and 1,2,3-triazole moieties has been synthesized. researchgate.net This reaction involves the use of a 4-(prop-2-yn-1-yloxy)aryl aldehyde, which incorporates the methoxyphenyl group that ultimately becomes part of the final complex structure, linked through a 1,2,3-triazole ring formed via a click chemistry reaction. researchgate.net These examples highlight the role of the methoxyphenylpropiophenone core as a foundational element for building molecules with higher structural complexity.
Research on Derivatives with Specific Chemical Reactivity (e.g., Photochromic Chalcones)
Derivatives of α-(4-Methoxyphenyl)propiophenone, particularly chalcones, are subjects of research for their specific chemical reactivity, including photochromism. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone (or propiophenone) and a benzaldehyde (B42025). ijirt.orgugm.ac.id
The reaction between 4-methoxyacetophenone and benzaldehyde yields (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one. ijirt.orgrasayanjournal.co.in This α,β-unsaturated ketone system forms the basis for photochromic molecules. Photochromism involves the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. In chalcones, this often manifests as a light-induced E/Z (trans/cis) isomerization around the central carbon-carbon double bond. The presence of the methoxy (B1213986) group on one of the phenyl rings can influence the electronic properties and thus the photochromic behavior of the molecule. Further modifications to this basic chalcone (B49325) structure can be used to develop fulgides and fulgimides, which are other classes of photochromic compounds. ijirt.org
| Chalcone Derivative | Precursors | Condensation Type | Key Property |
| (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | 4-Methoxyacetophenone, Benzaldehyde | Claisen-Schmidt | Photochromic potential |
| 4-Hydroxy-4′-methoxychalcone | 4-Methoxyacetophenone, 4-Hydroxybenzaldehyde | Claisen-Schmidt (Grinding) | Precursor for bioactive compounds |
| 4'-Bromo-4-methoxy chalcone | 4-Methoxyacetophenone, 4-Bromobenzaldehyde | Claisen-Schmidt (Grinding) | Precursor for bioactive compounds |
Advanced Applications in Material Science Research (e.g., Luminescent Complexes)
Derivatives of α-(4-Methoxyphenyl)propiophenone are increasingly being explored for applications in material science, particularly in the development of luminescent materials for devices like organic light-emitting diodes (OLEDs). The methoxyphenyl group is a common substituent in molecules designed as fluorescent emitters.
For example, methoxyphenyl indenopyrazoloquinoline (MPTM-IPQ) derivatives have been synthesized and investigated as green fluorescent emitters. researchgate.net These compounds exhibit fluorescence in the 530–540 nm range and have been successfully incorporated as dopants in an active polymer layer for electroluminescent devices. researchgate.net Similarly, a nicotinonitrile derivative, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, has been synthesized and studied as a potential blue light-emitting material, demonstrating good absorption and fluorescence properties. nih.gov
In another area, tetrahedral tectons such as tetrakis(4-methoxyphenyl)methane (B15073229) have been synthesized. These molecules exhibit strong fluorescence and, notably, crystallization-induced phosphorescence. researchgate.net The crystal packing, facilitated by multiple C–H⋯π hydrogen bonds, restricts the torsional vibrations of the aromatic rings. This rigidity prevents thermal relaxation from the triplet state, thereby promoting phosphorescence at room temperature. researchgate.net This research demonstrates how the methoxyphenyl moiety can be a critical component in designing advanced materials with tailored photophysical properties.
Q & A
What are the critical considerations for synthesizing α-(4-Methoxyphenyl)propiophenone with high purity?
Methodological Answer:
Synthesis requires precise control of reaction conditions to minimize byproducts. For example, light-mediated functionalization using perfluoroalkylsulfonyl reagents can yield the target compound, but side reactions may occur (e.g., perfluorooctyl analogue formation, as noted in crystallographic data ). Key steps include:
- Temperature modulation : Avoid overheating to prevent decomposition.
- Reagent stoichiometry : Optimize molar ratios to reduce unreacted intermediates.
- Purification : Use column chromatography with silica gel (hexane:ethyl acetate gradients) and verify purity via HPLC (≥97% by area normalization) .
How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for α-(4-Methoxyphenyl)propiophenone?
Methodological Answer:
Discrepancies often arise from solvent effects, isotopic impurities, or crystallographic packing. To address this:
- Cross-validate data : Compare with NIST-standardized spectra (e.g., InChIKey: ZJVAWPKTWVFKHG-UHFFFAOYSA-N) .
- Crystallographic analysis : Use CCDC 2163755 (for related derivatives) to confirm molecular geometry and hydrogen bonding patterns .
- Dynamic NMR : Assess rotational barriers of the methoxy group to detect conformational isomers .
What advanced techniques are recommended for studying the photophysical properties of α-(4-Methoxyphenyl)propiophenone?
Methodological Answer:
For applications in materials science (e.g., light-responsive materials):
- Time-resolved fluorescence spectroscopy : Measure excited-state lifetimes to evaluate charge-transfer behavior.
- DFT calculations : Optimize molecular orbitals using Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to predict absorption maxima .
- X-ray crystallography : Correlate solid-state packing with luminescence efficiency .
How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Adopt a factorial design approach:
- Variables : pH (1–14), temperature (25–100°C), and exposure time (0–72 hours).
- Analytical tools : Use LC-MS to monitor degradation products (e.g., demethylation or ketone reduction).
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions .
What strategies are effective for elucidating the reaction mechanism of α-(4-Methoxyphenyl)propiophenone in cross-coupling reactions?
Methodological Answer:
Mechanistic studies require a combination of experimental and computational methods:
- Isotopic labeling : Introduce deuterium at the methoxy group to track kinetic isotope effects (KIE) in SNAr reactions.
- In-situ monitoring : Use Raman spectroscopy to detect transient intermediates.
- DFT/MD simulations : Map energy profiles for key transition states (e.g., using ORCA 5.0) .
How should researchers address discrepancies in toxicity data for α-(4-Methoxyphenyl)propiophenone?
Methodological Answer:
Follow EPA’s High Production Volume (HPV) Chemical Challenge Program guidelines :
- Data aggregation : Compile existing studies from PubMed, Reaxys, and EPA DSSTox.
- Dose-response modeling : Use PROAST software for benchmark dose (BMD) analysis.
- In-vitro assays : Perform Ames tests (OECD 471) and cytotoxicity screens (e.g., HepG2 cells) to validate in-silico predictions .
What are the best practices for quantifying trace impurities in α-(4-Methoxyphenyl)propiophenone batches?
Methodological Answer:
Adopt pharmacopeial standards (e.g., EP/ICH guidelines):
- HPLC-DAD/ELSD : Use a C18 column (4.6 × 250 mm, 5 µm) with acetonitrile/water (70:30) mobile phase.
- Reference standards : Compare against EP-grade impurities (e.g., fenofibric acid derivatives) .
- LOQ validation : Ensure limits of quantification ≤ 0.1% w/w via signal-to-noise (S/N ≥ 10) criteria .
How can researchers optimize solvent systems for recrystallizing α-(4-Methoxyphenyl)propiophenone?
Methodological Answer:
Screen solvents using Hansen solubility parameters:
- Primary solvents : Ethanol, acetone, or ethyl acetate.
- Anti-solvents : Water or hexane for gradient crystallization.
- Crystal engineering : Adjust cooling rates (0.1–5°C/min) to control polymorph formation .
What frameworks are recommended for formulating hypothesis-driven research questions about this compound?
Methodological Answer:
Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :
- Feasibility : Assess synthetic accessibility (e.g., via Pistachio/BKMS_Metabolic route prediction tools) .
- Novelty : Identify gaps via SciFinder keyword searches (“photodegradation,” “catalysis”) .
- Ethics : Ensure compliance with REACH regulations for waste disposal .
How can computational tools predict the environmental fate of α-(4-Methoxyphenyl)propiophenone?
Methodological Answer:
Use EPI Suite and OPERA models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
